Tributyl O-Acetylcitrate-d3 CAS number 1794753-49-3
Tributyl O-Acetylcitrate-d3 CAS number 1794753-49-3
An In-depth Technical Guide to Tributyl O-Acetylcitrate-d3 (CAS 1794753-49-3)
Introduction
In the landscape of modern pharmaceutical development and safety assessment, the demand for analytical precision is absolute. Tributyl O-Acetylcitrate-d3 (CAS: 1794753-49-3), the deuterium-labeled analogue of Acetyl Tributyl Citrate (ATBC), represents a critical tool in achieving this precision. Its unlabeled counterpart, ATBC, is an FDA-approved substance widely utilized as a plasticizer in the pharmaceutical coating of solid oral dosage forms, such as tablets and capsules.[1][2] Given ATBC's direct role in drug formulation and its potential for human exposure through cosmetics and food contact materials, rigorous quantification in biological and environmental matrices is paramount.[3][4][5]
This guide provides an in-depth technical overview of Tributyl O-Acetylcitrate-d3 (ATBC-d3). We will move beyond a simple recitation of facts to explore the fundamental principles that make this molecule an indispensable asset for quantitative analysis. The primary function of ATBC-d3 is to serve as a high-fidelity internal standard in analytical workflows, particularly those employing mass spectrometry.[6] This document is structured to provide researchers, analytical chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively deploy ATBC-d3, ensuring the generation of robust, reliable, and defensible analytical data.
Part 1: Physicochemical Profile and Strategic Handling
Understanding the fundamental properties of a reference standard is the first step toward its successful implementation. The physicochemical nature of ATBC-d3 dictates its handling, storage, and the design of analytical methods.
Table 1: Core Physicochemical Properties of Tributyl O-Acetylcitrate-d3
| Property | Value | Source(s) |
| CAS Number | 1794753-49-3 | [6][7] |
| Chemical Name | Tributyl O-Acetylcitrate-d3 | [7] |
| Synonyms | ATBC-d3, 2-(Acetyloxy-d3)-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester | [7] |
| Molecular Formula | C₂₀H₃₁D₃O₈ | [6][7] |
| Molecular Weight | 405.50 g/mol | [6][7] |
| Appearance | Clear, Colourless Oil / Liquid | [7][8] |
| Unlabeled CAS | 77-90-7 (ATBC) | [6][9] |
Solubility & Solution Preparation: A Practical Approach
The oily, non-polar nature of ATBC-d3 necessitates the use of organic solvents for creating stock solutions.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is an effective solvent, with a reported solubility of 100 mg/mL.[6] Causality Note: Achieving this concentration often requires gentle warming and sonication to overcome the viscosity of the oil and ensure complete dissolution.[6] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle to prevent solubility issues.[6]
-
Stock Solution Preparation: Accurate preparation of stock solutions is the foundation of quantitative analysis. The following table provides volumes for common concentrations.
Table 2: Stock Solution Preparation Volumes for ATBC-d3
| Target Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.4661 mL | 12.3305 mL | 24.6609 mL |
| 5 mM | 0.4932 mL | 2.4661 mL | 4.9322 mL |
| 10 mM | 0.2466 mL | 1.2330 mL | 2.4661 mL |
| (Data derived from MedChemExpress)[6] |
Storage and Stability: Preserving Integrity
The long-term integrity of your internal standard is non-negotiable. Improper storage can lead to degradation, concentration changes due to solvent evaporation, or contamination, all of which invalidate analytical results.
-
Neat Compound: Store the pure, undissolved oil at -20°C for long-term stability (up to 3 years).[6] Storage at 2-8°C in a refrigerator under an inert atmosphere is also a viable option.[7]
-
Solutions in Solvent: Once dissolved, solutions are more susceptible to degradation. For maximum stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months).[6] For short-term use, storage at -20°C is acceptable for up to 1 month.[6]
Expert Insight: The rationale for storing solutions at -80°C is to minimize all chemical and physical degradation pathways. The extremely low temperature effectively halts hydrolysis and oxidation, while the frozen state prevents solvent evaporation that would alter the standard's concentration.
Part 2: The Principle of Isotopic Labeling in Quantitative Analysis
To appreciate the value of ATBC-d3, one must first understand the inherent challenges of quantitative analysis, especially in complex matrices like plasma or tissue homogenates. Analyte signal can be influenced by a host of factors including sample loss during extraction, instrument drift, and, most critically, matrix effects where co-eluting endogenous substances suppress or enhance the ionization of the target analyte.
An ideal internal standard (IS) co-elutes with the analyte and experiences these variations in an identical manner, allowing for a reliable ratiometric correction. This is where stable isotope-labeled (SIL) standards, like ATBC-d3, provide an unparalleled advantage.[10]
-
Chemical and Physical Identity: Because the substitution of three hydrogen atoms with deuterium results in a negligible change to the molecule's polarity and chemical properties, ATBC-d3 behaves virtually identically to unlabeled ATBC during sample extraction and chromatographic separation.[10] They will elute from the LC column at the same retention time.
-
Mass Differentiation: Despite this chemical similarity, the +3 Dalton mass difference allows a mass spectrometer to easily distinguish the analyte from the internal standard.
-
Correction for Matrix Effects: If an endogenous compound co-elutes and causes ion suppression, it will affect the ionization of both ATBC and ATBC-d3 equally. Therefore, the ratio of their signals remains constant, providing a true measure of the analyte's concentration, corrected for the matrix effect.[11]
Diagram 1: Correction of matrix effects using a deuterated internal standard.
Part 3: Core Application - A Bioanalytical Workflow for ATBC Quantification
The primary application for ATBC-d3 is in the quantitative bioanalysis of its unlabeled counterpart. This is crucial for pharmacokinetic (PK) studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of ATBC following administration of a drug product that uses it as an excipient.[1][2]
Experimental Workflow: From Sample to Result
A robust bioanalytical method requires a sequence of validated steps. The inclusion of the internal standard at the earliest possible stage is a hallmark of a self-validating system, as it ensures that any analyte lost during processing is accounted for.
Diagram 2: A typical workflow for quantifying ATBC using ATBC-d3.
Detailed Protocol: LC-MS/MS Method for ATBC in Rat Plasma
This protocol is a representative example based on established bioanalytical principles and published data on ATBC pharmacokinetics.[2]
1. Preparation of Standards, QCs, and Internal Standard Solution
-
Causality: A multi-point calibration curve is required to define the relationship between the analyte/IS ratio and concentration. Quality Control (QC) samples at low, medium, and high concentrations are analyzed alongside study samples to ensure the accuracy and precision of the analytical run.
-
Action:
-
Prepare a 1 mg/mL stock solution of unlabeled ATBC in DMSO.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare LLOQ, LQC, MQC, and HQC samples independently.
-
Prepare a 100 ng/mL working solution of ATBC-d3 in acetonitrile. This is the Internal Standard Spiking Solution.
-
2. Sample Preparation (Protein Precipitation)
-
Causality: Plasma proteins interfere with LC-MS analysis and must be removed. Protein precipitation is a rapid and effective method. Spiking the IS at this stage ensures it undergoes the exact same process as the analyte in the sample.
-
Action:
-
Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL ATBC-d3 in acetonitrile) to every tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
3. Liquid Chromatography (LC) Conditions
-
Causality: The goal of chromatography is to separate the analyte from other matrix components to minimize ion suppression and produce a sharp, symmetrical peak for accurate integration. A C18 column is suitable for a relatively non-polar molecule like ATBC.
-
Action:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 40% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
4. Tandem Mass Spectrometry (MS/MS) Conditions
-
Causality: MS/MS provides high selectivity and sensitivity by monitoring a specific fragmentation (transition) of the parent ion. The instrument settings for ATBC and ATBC-d3 will be identical except for the parent mass, reflecting their chemical similarity.
-
Action:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions (MRM):
-
ATBC: Q1 (Parent Ion) m/z 403.2 → Q3 (Product Ion) m/z 185.1
-
ATBC-d3: Q1 (Parent Ion) m/z 406.2 → Q3 (Product Ion) m/z 185.1
-
-
Note: The product ion is the same because the deuterium atoms are on the acetyl group, which is lost as a neutral fragment during collision-induced dissociation. The charge is retained on the tributyl citrate portion.
-
5. Data Analysis and Quantification
-
Action:
-
Integrate the peak areas for both the ATBC and ATBC-d3 transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(ATBC) / Area(ATBC-d3).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of ATBC in the QC and unknown samples by interpolating their PAR values from the calibration curve.
-
Part 4: Synthesis and Quality Control Considerations
While end-users typically purchase ATBC-d3 from specialized vendors, understanding its synthesis and the associated quality control metrics is vital for appreciating its reliability as a standard.
Synthetic Pathway
The synthesis of unlabeled ATBC proceeds via a two-step process: the esterification of citric acid with butanol, followed by the acetylation of the tertiary hydroxyl group with acetic anhydride.[12] For ATBC-d3, the deuterium label is introduced during the acetylation step, likely by using deuterated acetic anhydride (Acetic-d3 anhydride).
Diagram 3: Conceptual synthetic route for ATBC-d3.
Critical Quality Control Parameters
A reliable SIL-IS must meet stringent quality criteria. When sourcing this material, a certificate of analysis should confirm the following:
-
Chemical Purity: Assessed by HPLC or GC, this must be high (typically >99%) to ensure that the standard itself does not introduce impurities that could interfere with the analysis.[10]
-
Isotopic Enrichment: Determined by mass spectrometry, this measures the percentage of the material that contains the desired number of deuterium atoms. High enrichment (≥98%) is crucial to minimize the contribution of the IS signal at the mass of the unlabeled analyte.[10][13]
-
Absence of Unlabeled Analyte: The concentration of unlabeled ATBC within the ATBC-d3 material must be negligible. Contamination with the target analyte would lead to an overestimation of the analyte's concentration in samples.
Part 5: Safety and Handling Precautions
While the unlabeled compound, ATBC, has a favorable safety profile, all laboratory chemicals must be handled with appropriate care.[4] The Safety Data Sheet (SDS) for ATBC-d3 indicates it may cause serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the neat oil or its solutions.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[15][16] Wash hands thoroughly after handling.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[17] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tributyl O-Acetylcitrate-d3 is more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest level of accuracy in quantitative analysis. By acting as an ideal internal standard, it provides a self-validating system that corrects for the unavoidable variables in sample preparation and instrument analysis. Its application is fundamental to robust pharmacokinetic, toxicokinetic, and migration studies involving its widely used unlabeled analogue, ATBC. For any scientist in the field of drug development or chemical safety, a thorough understanding and correct implementation of ATBC-d3 are key to producing data that is not only accurate but also unequivocally trustworthy.
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- Acetyl tributyl citrate-d3 (Tributyl O-acetylcitr
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- Acetyltributylcitr
- Tributyl O-acetylcitrate | 77-90-7. (n.d.). Chemical Bull Pvt. Ltd.
- CAS No : 1794753-49-3| Chemical Name : Tributyl O-Acetylcitrate-d3. (n.d.).
- SAFETY DATA SHEET - Tributyl citrate. (2025, December 19). Fisher Scientific.
- ACETYL TRIBUTYL CITR
- ATBC technical d
- Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient. (2018, October 8).
- SAFETY DATA SHEET - Tributyl O-Acetylcitr
- Acetyl Tributyl Citr
- Safety Data Sheet: Acetyl tributylcitrate. (2024, August 12). Chemos GmbH & Co.KG.
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- Isotopic labeling. (n.d.). Wikipedia.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Safety Data Sheet Acetyl tributyl citr
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